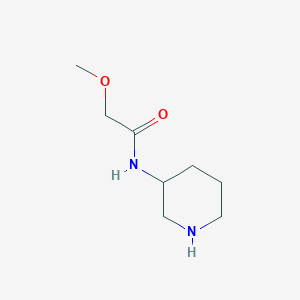![molecular formula C7H10F3NO2 B13211779 3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid](/img/structure/B13211779.png)
3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid is a synthetic compound with the molecular formula C7H10F3NO2 and a molecular weight of 197.15 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropyl ring, which is further connected to an amino group and a propanoic acid moiety. It is primarily used in research and development settings.
Preparation Methods
The synthesis of 3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid involves several steps, typically starting with the formation of the cyclopropyl ring. One common method involves the cyclopropanation of an appropriate alkene using a trifluoromethylating agent. The amino group is then introduced through a series of reactions, including amination and protection/deprotection steps.
Chemical Reactions Analysis
3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of 3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily. Once inside the cell, it can interact with its target, leading to a cascade of biochemical events that result in its observed effects .
Comparison with Similar Compounds
3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid can be compared to other cyclopropyl-containing compounds, such as:
Cyclopropylamine: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Cyclopropylcarboxylic acid: Contains a carboxylic acid group but lacks the amino and trifluoromethyl groups, leading to different reactivity and applications.
Trifluoromethylcyclopropane: Contains the trifluoromethyl group but lacks the amino and propanoic acid moieties, resulting in different chemical behavior.
Properties
Molecular Formula |
C7H10F3NO2 |
|---|---|
Molecular Weight |
197.15 g/mol |
IUPAC Name |
3-[(1S,2S,3R)-2-amino-3-(trifluoromethyl)cyclopropyl]propanoic acid |
InChI |
InChI=1S/C7H10F3NO2/c8-7(9,10)5-3(6(5)11)1-2-4(12)13/h3,5-6H,1-2,11H2,(H,12,13)/t3-,5+,6-/m0/s1 |
InChI Key |
MRUIBHFBXNZNPC-LFRDXLMFSA-N |
Isomeric SMILES |
C(CC(=O)O)[C@H]1[C@H]([C@H]1N)C(F)(F)F |
Canonical SMILES |
C(CC(=O)O)C1C(C1N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2-Methylphenyl)-2-azaspiro[4.4]nonan-1-one](/img/structure/B13211708.png)
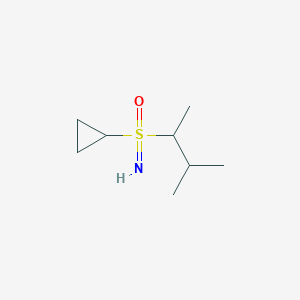
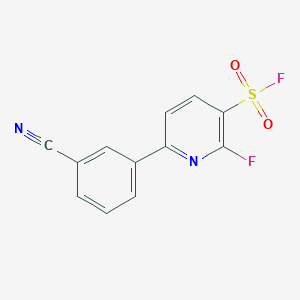
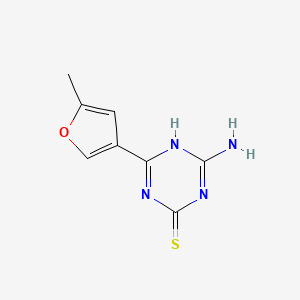
![(Butan-2-yl)[(3,4-difluorophenyl)methyl]amine](/img/structure/B13211732.png)
![1-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-4-methylcyclohexan-1-ol](/img/structure/B13211736.png)
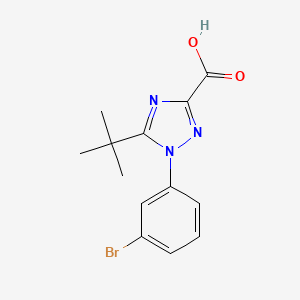
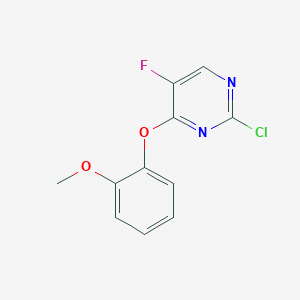
![2-{[1-(2-Methylphenyl)ethyl]amino}propane-1,3-diol](/img/structure/B13211763.png)
![3-[1-(3,5-Dimethylphenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13211768.png)
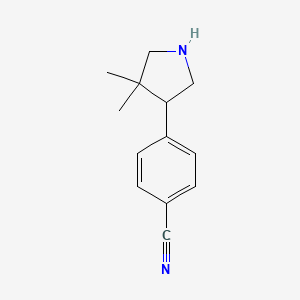
methanol](/img/structure/B13211788.png)
![1-[2-Amino-1-(2-fluorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13211790.png)
